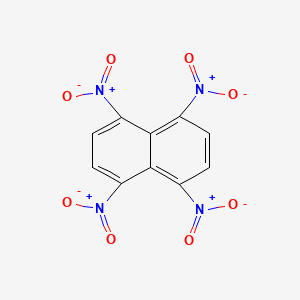
Naphthalene, 1,4,5,8-tetranitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1,4,5,8-tetranitro- is an organic compound with the molecular formula C10H4N4O8. It is a derivative of naphthalene, where four nitro groups are substituted at the 1, 4, 5, and 8 positions. This compound is known for its high thermal stability and unique chemical properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,4,5,8-tetranitro- typically involves the nitration of naphthalene derivatives. One common method is the nitration of 1,5-dinitronaphthalene using a mixture of nitric acid and sulfuric acid. The reaction conditions usually require controlled temperatures to avoid over-nitration and decomposition of the product .
Industrial Production Methods
Industrial production of Naphthalene, 1,4,5,8-tetranitro- follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 1,4,5,8-tetranitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium hydroxide.
Major Products
Reduction: The reduction of Naphthalene, 1,4,5,8-tetranitro- typically yields Naphthalene, 1,4,5,8-tetraamino-.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Naphthalene, 1,4,5,8-tetranitro- has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the production of dyes, pigments, and explosives
Wirkmechanismus
The mechanism of action of Naphthalene, 1,4,5,8-tetranitro- involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include electron transfer and nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene, 1,4,5,8-tetracarboxylic dianhydride: Known for its use in the synthesis of polyimides and as an electron-accepting material.
Naphthalene, 1,4,5,8-tetraamino-: A derivative obtained through the reduction of Naphthalene, 1,4,5,8-tetranitro-.
Eigenschaften
CAS-Nummer |
4793-98-0 |
|---|---|
Molekularformel |
C10H4N4O8 |
Molekulargewicht |
308.16 g/mol |
IUPAC-Name |
1,4,5,8-tetranitronaphthalene |
InChI |
InChI=1S/C10H4N4O8/c15-11(16)5-1-2-6(12(17)18)10-8(14(21)22)4-3-7(9(5)10)13(19)20/h1-4H |
InChI-Schlüssel |
YOYJZNWSWVZEKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=CC=C(C2=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


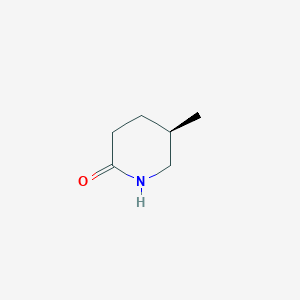
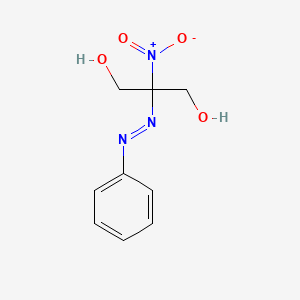
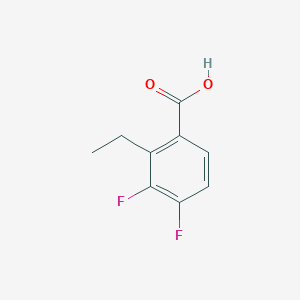
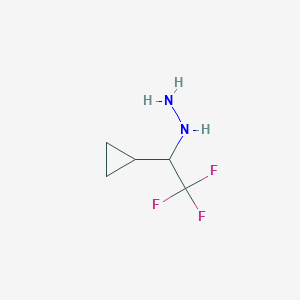
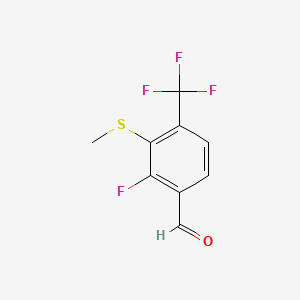
![(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol](/img/structure/B14016372.png)
![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)

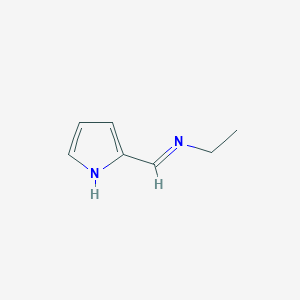




![(E)-1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-diazonioethen-1-olate](/img/structure/B14016421.png)
